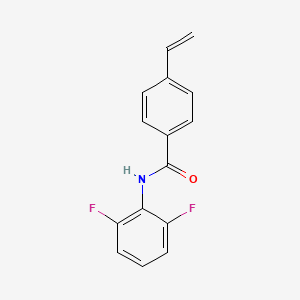

N-(2,6-Difluorophenyl)-4-ethenylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,6-Difluorofenil)-4-etenilbenzamida es un compuesto que ha despertado interés en varios campos científicos debido a su estructura química y propiedades únicas. Este compuesto consiste en un núcleo de benzamida con un grupo 2,6-difluorofenil y un grupo etenil unido al anillo de benceno. La presencia de átomos de flúor en el anillo fenilo imparte propiedades químicas y físicas distintas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de N-(2,6-Difluorofenil)-4-etenilbenzamida normalmente implica la reacción de 2,6-difluoroanilina con cloruro de 4-etenilbenzoilo. La reacción se lleva a cabo en presencia de una base, como trietilamina, para neutralizar el ácido clorhídrico formado durante la reacción. La mezcla de reacción generalmente se agita a temperatura ambiente o a temperaturas ligeramente elevadas para garantizar la conversión completa de los materiales de partida al producto deseado.

Métodos de producción industrial: En un entorno industrial, la producción de N-(2,6-Difluorofenil)-4-etenilbenzamida se puede ampliar utilizando recipientes de reacción más grandes y optimizando las condiciones de reacción para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar aún más la eficiencia y la reproducibilidad del proceso de síntesis.

Análisis De Reacciones Químicas

Tipos de reacciones: N-(2,6-Difluorofenil)-4-etenilbenzamida se somete a varias reacciones químicas, que incluyen:

Oxidación: El grupo etenil se puede oxidar para formar un epóxido o diol correspondiente.

Reducción: El grupo carbonilo en la benzamida se puede reducir para formar una amina.

Sustitución: Los átomos de flúor en el anillo fenilo se pueden sustituir con otros nucleófilos, como aminas o tioles.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el ácido m-cloroperbenzoico (m-CPBA) o el peróxido de hidrógeno se pueden utilizar para reacciones de oxidación.

Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se emplean comúnmente.

Sustitución: Las reacciones de sustitución nucleófila se pueden llevar a cabo utilizando reactivos como la azida de sodio o la tiourea en condiciones apropiadas.

Productos principales:

Oxidación: Formación de epóxidos o dioles.

Reducción: Formación de aminas.

Sustitución: Formación de derivados fenilos sustituidos.

Aplicaciones Científicas De Investigación

N-(2,6-Difluorofenil)-4-etenilbenzamida tiene una amplia gama de aplicaciones en investigación científica, que incluyen:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.

Biología: Investigado por su potencial como molécula bioactiva con aplicaciones en el descubrimiento y desarrollo de fármacos.

Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.

Industria: Utilizado en el desarrollo de materiales avanzados, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.

Mecanismo De Acción

El mecanismo de acción de N-(2,6-Difluorofenil)-4-etenilbenzamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en las vías inflamatorias, ejerciendo así efectos antiinflamatorios. La presencia de átomos de flúor puede mejorar la afinidad de unión y la selectividad del compuesto para sus objetivos.

Comparación Con Compuestos Similares

N-(2,6-Difluorofenil)-4-etenilbenzamida se puede comparar con otros compuestos similares, como:

N-(2,4-Difluorofenil)-2-fluorobenzamida: Este compuesto tiene una estructura similar pero con diferentes patrones de sustitución en el anillo fenilo, lo que lleva a variaciones en sus propiedades químicas y biológicas.

N-(2,6-Difluorofenil)-5-metil[1,2,4]triazolo[1,5-a]pirimidina-2-sulfonamida: Otro compuesto fluorado con actividades biológicas y aplicaciones distintas.

Propiedades

Número CAS |

586394-98-1 |

|---|---|

Fórmula molecular |

C15H11F2NO |

Peso molecular |

259.25 g/mol |

Nombre IUPAC |

N-(2,6-difluorophenyl)-4-ethenylbenzamide |

InChI |

InChI=1S/C15H11F2NO/c1-2-10-6-8-11(9-7-10)15(19)18-14-12(16)4-3-5-13(14)17/h2-9H,1H2,(H,18,19) |

Clave InChI |

GZMWUWRNUDXTSO-UHFFFAOYSA-N |

SMILES canónico |

C=CC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid](/img/structure/B12593439.png)

![4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile](/img/structure/B12593444.png)

![2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one](/img/structure/B12593454.png)

![Acetamide,2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12593461.png)

![2-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxyethyl acetate](/img/structure/B12593473.png)